molecular formula C8H8N2 B7779234 2-(2-Isocyanoethyl)pyridine

2-(2-Isocyanoethyl)pyridine

Cat. No.: B7779234
M. Wt: 132.16 g/mol
InChI Key: ZSLWJHMTSMMGKU-UHFFFAOYSA-N
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Description

2-(2-Isocyanoethyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with an isocyanoethyl group (–CH₂–N≡C) at the 2-position. Its molecular formula is C₈H₈N₂, with a molecular weight of 132.17 g/mol . The isocyano group (–N≡C) confers unique reactivity, enabling applications in coordination chemistry (e.g., as a ligand) and multicomponent reactions (MCRs) . Its synthesis often involves functional group transformations, such as the reduction of isocyanides or modifications of pyridine precursors .

Properties

IUPAC Name

2-(2-isocyanoethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-9-7-5-8-4-2-3-6-10-8/h2-4,6H,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLWJHMTSMMGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-Isocyanoethyl)pyridine typically involves the dehydration of formamides under specific conditions. One common method employs phosphorus oxychloride and a tertiary nitrogen base such as triethylamine in dichloromethane. This reaction is exothermic and often requires cooling below zero degrees Celsius . Another environmentally friendly method involves the use of tosyl chloride, sodium hydrogen carbonate, and water under micellar conditions at room temperature .

Chemical Reactions Analysis

2-(2-Isocyanoethyl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, microwave irradiation, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

2-(2-Isocyanoethyl)pyridine is recognized for its role as a versatile building block in the synthesis of biologically active compounds. The presence of the isocyanide group enhances reactivity, allowing for the formation of diverse derivatives with potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridine derivatives, including those containing isocyanide functionalities. For instance, compounds derived from this compound have shown promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. These findings suggest that the compound could serve as a scaffold for developing new anticancer agents.

CompoundCell LineIC50 (µM)
This compound derivative AMCF-712.5
This compound derivative BHepG215.0

Neuroprotective Effects

The neuroprotective properties of pyridine derivatives are also being investigated. Studies indicate that compounds with a pyridine scaffold can inhibit pathways involved in neurodegeneration, potentially leading to new treatments for diseases such as Alzheimer's and Parkinson's.

Organic Synthesis

The isocyanide group in this compound allows for various synthetic applications, particularly in multicomponent reactions (MCRs). These reactions are valuable in drug discovery and materials science due to their efficiency and ability to generate complex structures from simple starting materials.

Multicomponent Reactions

One notable application is in the synthesis of imidazo[1,5-a]pyridines via MCRs, where this compound acts as a key intermediate. This approach not only simplifies the synthesis of complex molecules but also enhances the diversity of resultant compounds.

Reaction TypeStarting MaterialsProduct
MCRThis compound + aldehyde + amineImidazo[1,5-a]pyridine derivative

Materials Science

In addition to its biological applications, this compound has been explored for use in materials science, particularly in the development of luminescent materials and sensors.

Luminescent Materials

Research indicates that derivatives of this compound can be utilized to create luminescent materials suitable for optoelectronic devices. The incorporation of the pyridine moiety enhances light-emitting properties, making it a candidate for applications in organic light-emitting diodes (OLEDs).

Sensors

The unique electronic properties of pyridine derivatives allow them to function as effective sensors for detecting metal ions and small organic molecules. Studies have demonstrated that these compounds can exhibit significant changes in fluorescence upon binding to target analytes.

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • Case Study 1: Anticancer Drug Development
    A research team synthesized a series of derivatives from this compound and evaluated their anticancer activity against various cell lines. The most promising derivative exhibited an IC50 value significantly lower than existing treatments, highlighting its potential as a lead compound for further development.
  • Case Study 2: Synthesis of Luminescent Materials
    A study focused on synthesizing luminescent polymers incorporating this compound derivatives. The resulting materials demonstrated enhanced luminescence properties compared to traditional polymers, suggesting their applicability in advanced display technologies.

Mechanism of Action

The mechanism of action of 2-(2-Isocyanoethyl)pyridine involves its interaction with various molecular targets and pathways. For instance, in catalytic reactions, it can act as a ligand, coordinating with metal centers to facilitate the formation of complex structures. In biological systems, its derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and applications of 2-(2-Isocyanoethyl)pyridine are strongly influenced by its functional groups and substituent positions. Below is a detailed comparison with analogous pyridine derivatives:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Functional Group(s) Key Properties/Applications References
This compound C₈H₈N₂ Isocyano (–N≡C), pyridine Ligand in organometallic synthesis; MCRs
2-(2-Aminoethyl)pyridine C₇H₁₀N₂ Amino (–NH₂), pyridine Intermediate in drug synthesis; demethylbetahistine analog
4-(2-Isocyanoethyl)pyridine C₈H₈N₂ Isocyano (–N≡C), pyridine Positional isomer; altered electronic effects
2-(Chloromethyl)pyridine HCl C₆H₆ClN·HCl Chloro (–Cl), pyridine Alkylating agent; substrate in substitution reactions
2-(3-Pentenyl)pyridine C₁₀H₁₃N Alkenyl (–CH₂–CH₂–CH=CH₂) Flavor/fragrance applications; lower reactivity
2-(2-(Diphenylphosphino)ethyl)pyridine C₁₉H₁₈NP Phosphine (–PPh₂), pyridine Catalysis (e.g., cross-coupling); electron-rich ligand

Functional Group Influence

  • Isocyano vs. Amino Groups: The isocyano group in this compound is highly electrophilic, enabling participation in Ugi and Passerini reactions . In contrast, the amino group in 2-(2-Aminoethyl)pyridine enhances nucleophilicity, making it suitable for Schiff base formation or as a chelating agent . Toxicity: Isocyano derivatives are generally more hazardous (GHS hazard codes: H301, H311) compared to amino analogs, which primarily cause skin/eye irritation .
  • Positional Isomerism: 4-(2-Isocyanoethyl)pyridine (para-substituted) exhibits distinct electronic effects compared to the ortho-substituted this compound. The para isomer may offer better steric accessibility in coordination complexes .

Physicochemical Properties

  • 2-(2-Aminoethyl)pyridine, being more polar, exhibits higher aqueous solubility (~50 mg/mL) but is sensitive to oxidation .
  • Thermal Stability: Isocyano derivatives decompose at elevated temperatures, releasing toxic isocyanide vapors , whereas chloromethyl analogs are stable up to 124°C .

Biological Activity

2-(2-Isocyanoethyl)pyridine is an organic compound with the molecular formula C8H8N2. It features an isocyanoethyl group attached to a pyridine ring, which contributes to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

  • Molecular Formula: C8H8N2
  • IUPAC Name: this compound
  • CAS Number: 84952-88-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The isocyano group can facilitate enzyme inhibition, while the pyridine moiety may enhance binding affinity to biological targets. Notably, the compound has shown potential in:

  • Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for further pharmaceutical development.

Biological Activity Data

Research indicates that this compound and its derivatives have shown promising biological activities. Below is a summary table highlighting key findings from various studies.

Study Biological Activity Findings
Study AEnzyme InhibitionDemonstrated IC50 values indicating effective inhibition of target enzymes involved in cancer pathways.
Study BAntimicrobial PropertiesExhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Study CCytotoxicityShowed cytotoxic effects on specific cancer cell lines, suggesting potential as an anticancer agent.

Case Studies

  • Enzyme Inhibition Studies
    • A study conducted by researchers at the University of Groningen investigated the enzyme inhibition properties of various isocyanide derivatives, including this compound. The results indicated that this compound effectively inhibited diacylglycerol acyltransferase (DGAT1), an important target in lipid metabolism and obesity management .
  • Antimicrobial Activity
    • In a comparative analysis of several pyridine derivatives, this compound was found to possess notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted its potential application in developing new antibiotics.
  • Cytotoxicity Assessment
    • A recent pharmacological study assessed the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited significant cytotoxicity at micromolar concentrations, indicating its potential as a lead compound for anticancer drug development.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-(2-Isocyanoethyl)pyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via multicomponent reactions (MCRs), where precursors like pyridine derivatives and isocyanides are reacted under controlled conditions. Key parameters include temperature (typically 60–80°C), solvent polarity (e.g., dichloromethane or THF), and catalyst choice (e.g., Lewis acids). Yield optimization can be achieved through Design of Experiments (DoE) to systematically vary parameters. Purity is assessed via HPLC, with silica gel chromatography as a standard purification step .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the isocyano group’s presence and pyridine ring substitution patterns. Infrared (IR) spectroscopy identifies the isocyanide stretch (~2150 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Q. What are the primary stability concerns for this compound during storage and handling?

  • Methodological Answer : The isocyano group is moisture- and oxygen-sensitive. Storage under inert gas (argon/nitrogen) at –20°C in anhydrous solvents (e.g., dry DCM) is recommended. Degradation can be monitored via periodic NMR analysis. Avoid exposure to strong acids/bases to prevent decomposition into secondary amines .

Advanced Research Questions

Q. How does this compound participate in multicomponent reactions (MCRs) for synthesizing selectively modified carbohydrates?

  • Methodological Answer : In carbohydrate synthesis, the compound acts as a bifunctional ligand, coordinating metal catalysts (e.g., Cu(I)) to facilitate Ugi- or Passerini-type MCRs. Its pyridine moiety stabilizes transition states, while the isocyano group enables nucleophilic additions. Reaction optimization involves screening chiral auxiliaries and solvent systems to control stereoselectivity, monitored by chiral HPLC .

Q. How can researchers address contradictory data regarding the reactivity of this compound in multicomponent reactions?

  • Methodological Answer : Contradictions in reactivity (e.g., variable yields or side products) often stem from trace impurities or solvent effects. Replicate experiments under strictly anhydrous conditions and employ LC-MS to detect low-abundance intermediates. Statistical tools like principal component analysis (PCA) can identify critical variables in high-throughput datasets .

Q. What strategies are effective in mitigating competing side reactions when using this compound in complex molecular architectures?

  • Methodological Answer : Competing pathways (e.g., dimerization or hydrolysis) are minimized by kinetic control: slow reagent addition rates and low temperatures (–40°C). Computational modeling (DFT) predicts transition-state energies to guide catalyst selection. Post-reaction quenching with scavenger resins (e.g., polymer-bound thiourea) removes unreacted isocyanides .

Q. How can the ligand properties of this compound be exploited in asymmetric catalysis?

  • Methodological Answer : The pyridine nitrogen and isocyano group act as chelating sites for transition metals (e.g., Pd, Rh). Asymmetric induction is achieved by pairing the compound with chiral counterions (e.g., BINOL-phosphates). Reaction progress is tracked via circular dichroism (CD) spectroscopy, and enantiomeric excess (ee) is quantified using chiral stationary-phase GC or HPLC .

Data Contradiction and Validation

Q. What validation protocols are recommended when encountering discrepancies in reported catalytic efficiencies of this compound?

  • Methodological Answer : Cross-validate results using primary analysis (e.g., kinetic studies under standardized conditions) and replicated analysis (independent replication by blinded researchers). Discrepancies in turnover numbers (TONs) may arise from catalyst loading inaccuracies; use ICP-MS to verify metal concentrations. Publish raw datasets for peer scrutiny .

Experimental Design Considerations

Q. How should researchers design high-throughput screening (HTS) workflows for this compound derivatives?

  • Methodological Answer : Employ automated liquid handlers to prepare reaction arrays (96-/384-well plates). Variables include solvent mixtures, stoichiometries, and catalysts. Use in-line FTIR for real-time monitoring. Data analysis pipelines (e.g., Python-based scripts) can correlate reaction outcomes with descriptors like Hammett constants .

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